molecular formula C22H16N2O5S B2456853 ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 361478-47-9

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2456853
CAS No.: 361478-47-9
M. Wt: 420.44
InChI Key: RWPBLCOAPYKRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a synthetic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities, including anti-inflammatory, antimalarial, and anticancer properties

Preparation Methods

The synthesis of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common synthetic route starts with the Claisen condensation of 2-hydroxyacetophenone with diethyl oxalate to form ethyl-4-oxo-4H-chromene-2-carboxylate . This intermediate is then reacted with thioamide derivatives under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate can be compared with other chromone derivatives, such as:

This compound stands out due to its unique combination of a chromone and thiazole moiety, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c1-2-28-21(27)19-18(13-8-4-3-5-9-13)23-22(30-19)24-20(26)17-12-15(25)14-10-6-7-11-16(14)29-17/h3-12H,2H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBLCOAPYKRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.